

Nitroxoline in vitro susceptibility testing protocol

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Compound Focus: Nitroxoline

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Broth Microdilution for Aerobic Bacteria

Broth microdilution is the most referenced reference method for determining **nitroxoline's** Minimum Inhibitory Concentration (MIC) against Gram-negative and Gram-positive bacteria.

- **Principle:** This method determines the lowest concentration of **nitroxoline** (the MIC) that prevents visible growth of a microorganism in a liquid medium after overnight incubation [1] [2].
- **Standard Procedure:** Studies on *E. coli* and other Gram-negative bacteria frequently cite the **ISO 20776-1:2006** standard as the reference method [1].
- **Preparation:**
 - **Stock Solution:** Dissolve pure **nitroxoline** powder in **DMSO** (Dimethyl Sulfoxide) to create a stock solution [2] [3].
 - **Dilution Series:** Prepare a two-fold dilution series of **nitroxoline** in the appropriate broth medium (e.g., cation-adjusted Mueller-Hinton broth) [2]. Common tested concentration ranges are from 0.25 mg/L to 32 or 64 mg/L [1] [2].
 - **Inoculum:** Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, then dilute to achieve a final inoculum of approximately **5 × 10⁵ CFU/mL** in each well of the microdilution plate [1].
- **Incubation:** Incubate the plates at **35±2°C** for **16-20 hours** in an ambient air incubator [1].
- **Interpretation:**
 - The **MIC is defined as the lowest drug concentration that completely inhibits visible growth** of the organism [1].

- For uncomplicated urinary tract infections (uUTI) caused by *E. coli*, the EUCAST clinical breakpoint is **≤16 mg/L** (susceptible) [1] [4] [3].

Broth Microdilution for Yeasts and Fungi

The methodology for antifungal testing of **nitroxoline** against *Candida* species is similar but uses different media and incubation parameters.

- **Medium:** Use **RPMI-1640 medium** buffered to pH 7.0 with 0.165 M MOPS [4] [5].
- **Inoculum:** Prepare yeast suspensions from 24-hour cultures and adjust to a final density of **0.5×10^3 to 2.5×10^3 CFU/mL** [4].
- **Incubation:** Incubate at **35°C** for **24 hours** [4]. MIC is defined as the lowest concentration showing prominent decrease in growth (approximately 50% inhibition) compared to the drug-free control [4].

Specialized Method for Mycobacteria

Susceptibility testing for slow-growing mycobacteria requires a specialized liquid culture system.

- **System:** The **BACTEC MGIT 960** system is used for clinical isolates of the *Mycobacterium tuberculosis* complex (MTBC) [3] [6].
- **Procedure:**
 - MGIT tubes are supplemented with OADC (Oleic Albumin Dextrose Catalase) growth supplement.
 - **Nitroxoline** solutions are added to achieve final concentrations in a two-fold dilution series (e.g., 1-32 mg/L) [3] [6].
 - Tubes are inoculated with a standardized suspension of the mycobacterial isolate and placed in the BACTEC MGIT 960 instrument.
- **Interpretation:** The MIC is defined as the lowest **nitroxoline** concentration that keeps growth units below 100 when the drug-free control reaches 400 growth units [3] [6].

Disk Diffusion Testing

Disk diffusion is a practical qualitative method for routine diagnostics, especially for uropathogens.

- **Medium:** Use **Mueller-Hinton agar** for bacteria. For yeasts, both Mueller-Hinton agar and RPMI-agar have been used, with RPMI showing better correlation with MICs for *Candida auris* [4] [5].

- **Inoculum:** Streak a bacterial suspension of 0.5 McFarland standard onto the agar plate [7].
- **Disk Application:** Apply a **nitroxoline**-impregnated disk.
- **Incubation & Measurement:** Incubate at 35±2°C for 16-20 hours. Measure the diameter of the inhibition zone [7].
- **Interpretation:** For *E. coli* in uUTI, an **inhibition zone diameter of ≥15 mm** corresponds to susceptibility (using the ≤16 mg/L breakpoint) [4].

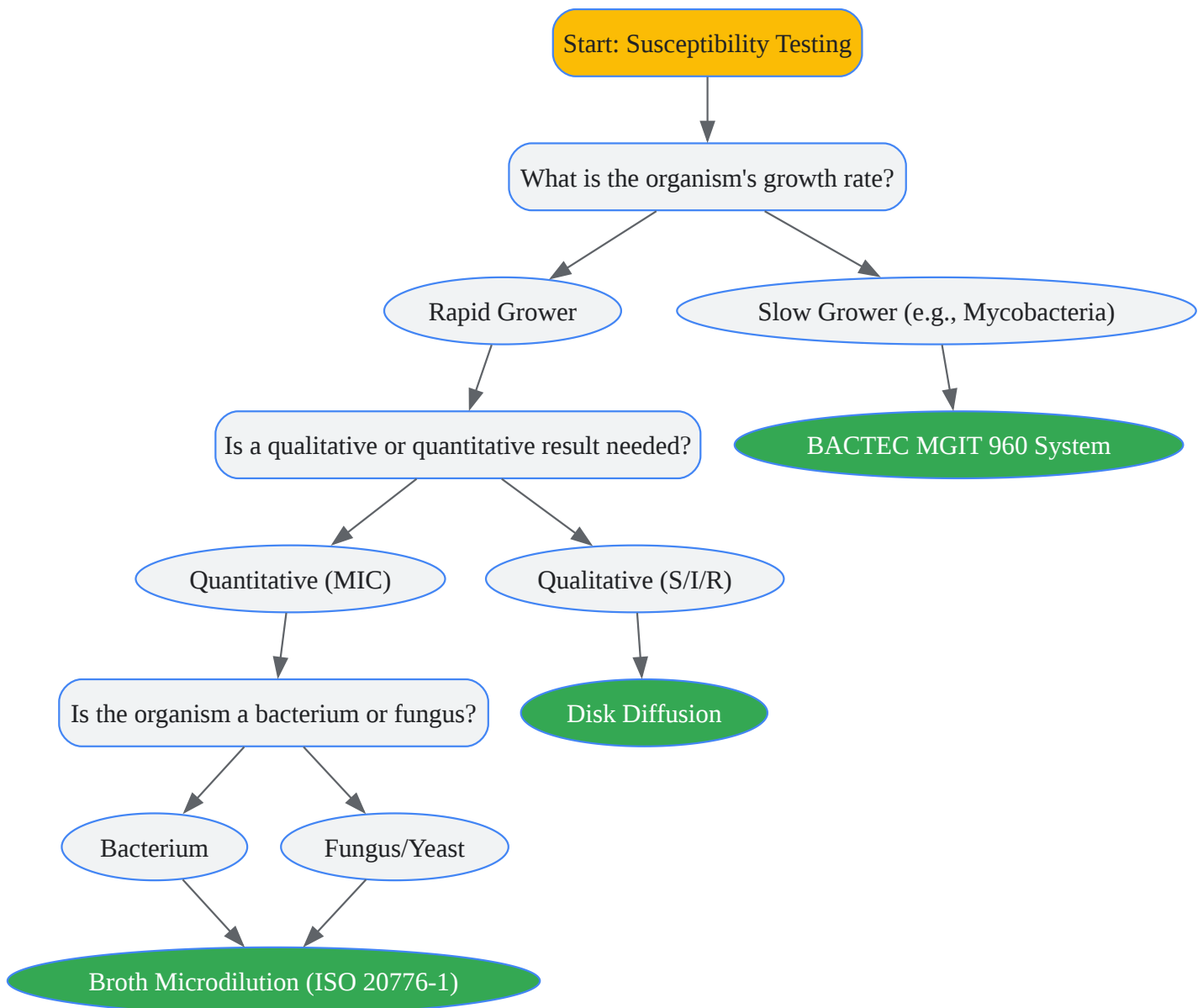
Nitroxoline Susceptibility Data Overview

The table below summarizes **nitroxoline**'s in-vitro activity against various microorganisms from recent studies.

Microorganism	Number of Isolates Tested	MIC ₅₀ (mg/L)	MIC ₉₀ (mg/L)	MIC Range (mg/L)	Citations
<i>Escherichia coli</i>	499	2	4	1 - 8	[1]
<i>Acinetobacter baumannii</i>	>1000 (across species)	2	-	-	[2]
<i>Klebsiella pneumoniae</i>	>1000 (across species)	4	-	-	[2]
<i>Salmonella</i> spp.	11	~4	-	Up to 8	[2]
<i>Pseudomonas aeruginosa</i>	>1000 (across species)	32	-	-	[2]
<i>Candida albicans</i>	45 (total <i>Candida</i>)	2	2	0.25 - 4	[4]
<i>Candida glabrata</i>	18	2	4	0.25 - 4	[4]
<i>Candida auris</i>	35	0.25	0.5	0.125 - 1	[5]
<i>Mycobacterium tuberculosis</i>	18	4	4	4 - 8	[3] [6]

Experimental Workflow for Susceptibility Testing

The following diagram outlines the key decision points for selecting and performing a **nitroxoline** susceptibility test.



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Key Research Applications and Considerations

- **Broader Spectrum:** Research demonstrates **nitroxoline** has a broader activity spectrum beyond uropathogenic *E. coli*, showing excellent in-vitro activity against multidrug-resistant organisms like *Acinetobacter baumannii*, *Candida auris*, and *Mycobacterium tuberculosis* [2] [3] [5].
- **Combination Therapy: Nitroxoline** shows **synergy with colistin** and can resensitize colistin-resistant *K. pneumoniae* in vitro and in vivo, but is **antagonistic with beta-lactams** [2].
- **Automated Interpretation:** For high-throughput disk diffusion testing, AI-assisted systems like the APAS Independence have shown high categorical agreement with manual reading for *E. coli* [7].

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